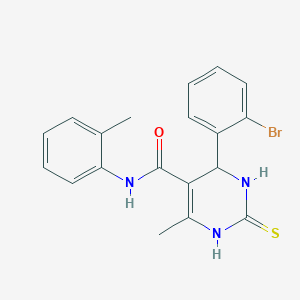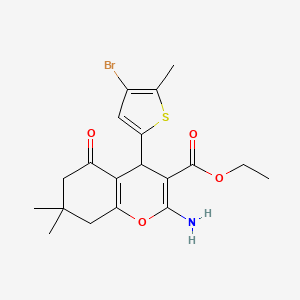![molecular formula C22H24Br2N2 B5212189 (4-bromophenyl){6-[(4-bromophenyl)amino]-2-adamantyl}amine](/img/structure/B5212189.png)
(4-bromophenyl){6-[(4-bromophenyl)amino]-2-adamantyl}amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-bromophenyl){6-[(4-bromophenyl)amino]-2-adamantyl}amine, also known as ABR-215062, is a chemical compound that has been studied for its potential use in scientific research. This compound is a selective inhibitor of the protein kinase B-Raf, which is involved in the regulation of cell growth and survival.
Mécanisme D'action
(4-bromophenyl){6-[(4-bromophenyl)amino]-2-adamantyl}amine selectively inhibits the activity of B-Raf by binding to the ATP-binding site of the protein. This prevents the activation of downstream targets of the MAPK pathway, leading to inhibition of cell growth and survival.
Biochemical and Physiological Effects:
(4-bromophenyl){6-[(4-bromophenyl)amino]-2-adamantyl}amine has been shown to have antitumor activity in preclinical studies. It has been shown to induce apoptosis (programmed cell death) in cancer cells, and to inhibit the growth of tumor xenografts in mice. In addition, (4-bromophenyl){6-[(4-bromophenyl)amino]-2-adamantyl}amine has been shown to have a synergistic effect when used in combination with other chemotherapeutic agents.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of (4-bromophenyl){6-[(4-bromophenyl)amino]-2-adamantyl}amine is its specificity for B-Raf. This makes it a useful tool for studying the role of this protein in cellular signaling pathways. However, one limitation of (4-bromophenyl){6-[(4-bromophenyl)amino]-2-adamantyl}amine is its relatively low solubility in water, which can make it difficult to use in certain experiments.
Orientations Futures
There are several potential future directions for research involving (4-bromophenyl){6-[(4-bromophenyl)amino]-2-adamantyl}amine. One area of interest is the development of combination therapies using (4-bromophenyl){6-[(4-bromophenyl)amino]-2-adamantyl}amine and other chemotherapeutic agents. Another area of interest is the study of the role of B-Raf in other cellular processes, such as differentiation and development. Finally, there is potential for the development of new compounds based on the structure of (4-bromophenyl){6-[(4-bromophenyl)amino]-2-adamantyl}amine that may have improved efficacy and pharmacokinetic properties.
Méthodes De Synthèse
The synthesis of (4-bromophenyl){6-[(4-bromophenyl)amino]-2-adamantyl}amine involves several steps. First, 2-adamantanamine is reacted with 4-bromobenzaldehyde to form 2-(4-bromophenyl)-2-adamantanamine. This compound is then reacted with 4-bromoaniline to form (4-bromophenyl){6-[(4-bromophenyl)amino]-2-adamantyl}amine. The purity of the final product is confirmed using nuclear magnetic resonance (NMR) and high-performance liquid chromatography (HPLC).
Applications De Recherche Scientifique
(4-bromophenyl){6-[(4-bromophenyl)amino]-2-adamantyl}amine has been studied for its potential use in cancer research. B-Raf is a key component of the mitogen-activated protein kinase (MAPK) signaling pathway, which is frequently dysregulated in cancer. Inhibition of B-Raf can lead to inhibition of this pathway and subsequent cell death. (4-bromophenyl){6-[(4-bromophenyl)amino]-2-adamantyl}amine has been shown to be a potent and selective inhibitor of B-Raf, and has demonstrated antitumor activity in preclinical studies.
Propriétés
IUPAC Name |
2-N,6-N-bis(4-bromophenyl)adamantane-2,6-diamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24Br2N2/c23-17-1-5-19(6-2-17)25-21-13-9-15-11-14(21)12-16(10-13)22(15)26-20-7-3-18(24)4-8-20/h1-8,13-16,21-22,25-26H,9-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZASNNNRXYNHPJI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC(C2NC4=CC=C(C=C4)Br)CC1C3NC5=CC=C(C=C5)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24Br2N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-(2,4-dimethoxybenzylidene)-1-{4-[(4-methylbenzyl)oxy]phenyl}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5212119.png)

![4-benzyl-1-(3-{1-[(2-methyl-1,3-thiazol-4-yl)carbonyl]-4-piperidinyl}propanoyl)piperidine](/img/structure/B5212128.png)
![1-{2-[(2,5-dimethoxyphenyl)amino]-4-methyl-1,3-thiazol-5-yl}ethanone hydrochloride](/img/structure/B5212134.png)
![N-{2-(1,3-benzodioxol-5-yl)-1-[(methylamino)carbonyl]vinyl}benzamide](/img/structure/B5212135.png)
![1-(4-chlorophenyl)-5-[(5-iodo-2-furyl)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5212141.png)
![4-[5-(mesityloxy)pentyl]morpholine](/img/structure/B5212158.png)

![dimethyl [(5-acetyl-2-methyl-3-furyl)methyl]phosphonate](/img/structure/B5212196.png)
![1-(4-chlorobenzyl)-N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-6-oxo-3-piperidinecarboxamide](/img/structure/B5212204.png)
![3-[(diethylamino)methyl]-9-methyl-1,2,3,9-tetrahydro-4H-carbazol-4-one hydrochloride](/img/structure/B5212208.png)
![10-(1-methylethylidene)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5212211.png)
![ethyl {[3-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-4-oxo-4,6-dihydro-3H-spiro[benzo[h]quinazoline-5,1'-cyclopentan]-2-yl]thio}acetate](/img/structure/B5212223.png)